molecular formula C16H17NO4 B1210062 Hamayne CAS No. 61948-11-6

Hamayne

Cat. No. B1210062
CAS RN: 61948-11-6
M. Wt: 287.31 g/mol
InChI Key: KWAOMPWGIIXDPH-MVWHLILJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hamayne is an alkaloid.

Scientific Research Applications

Correlation of Human in vitro Fertilization with Hamster Egg Bioassay

Hamayne's application in scientific research includes its use in evaluating fertility potential, as demonstrated by correlating human in vitro fertilization outcomes with the zona-free hamster egg bioassay. This method assesses sperm fertility potential and has shown a strong correlation with human egg fertilization in vitro (Wolf, Sokoloski, & Quigley, 1983).

Scientific Inquiry and Learning Models

Another aspect of Hamayne's application in scientific research is its role in enhancing the effectiveness of scientific inquiry and learning models. This has been observed in educational settings, where the use of specific models and attitudes significantly improves students' science process skills (SepdianAnggreani, Sahyar, & Simanjuntak, 2017).

Heuristic Attention Model (HAM) Development

In cognitive science, Hamayne has contributed to the development of models like the Heuristic Attention Model (HAM), which is based on analyzing eye movements of elementary school students during discrimination tasks. This model provides insights into students' problem-solving strategies and how their attention affects their performance in scientific tasks (Shin & Shin, 2013).

Enhancement of English Language Skills through Technology

In language education, research has indicated that technology, including various tools and applications, significantly supports student-centered learning. This includes the improvement of English language skills, which is crucial for comprehending and conducting scientific research (Win & Maung, 2019).

properties

CAS RN

61948-11-6

Product Name

Hamayne

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

(1S,13S,15R,18R)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-15,18-diol

InChI

InChI=1S/C16H17NO4/c18-10-1-2-16-11-5-13-12(20-8-21-13)3-9(11)6-17(7-15(16)19)14(16)4-10/h1-3,5,10,14-15,18-19H,4,6-8H2/t10-,14-,15-,16-/m0/s1

InChI Key

KWAOMPWGIIXDPH-MVWHLILJSA-N

Isomeric SMILES

C1[C@H](C=C[C@]23[C@H]1N(C[C@@H]2O)CC4=CC5=C(C=C34)OCO5)O

SMILES

C1C(C=CC23C1N(CC2O)CC4=CC5=C(C=C34)OCO5)O

Canonical SMILES

C1C(C=CC23C1N(CC2O)CC4=CC5=C(C=C34)OCO5)O

synonyms

hamayne
O-demethylcrinamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hamayne
Reactant of Route 2
Hamayne
Reactant of Route 3
Hamayne
Reactant of Route 4
Hamayne
Reactant of Route 5
Hamayne
Reactant of Route 6
Hamayne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.